molecular formula C18H18N4O3S B2483854 N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-24-6

N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2483854
CAS RN: 872594-24-6
M. Wt: 370.43
InChI Key: MOWHUMAWZRVITQ-UHFFFAOYSA-N
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Description

The chemical under discussion falls within a broader category of compounds known for their pharmacological potentials, such as enzyme inhibition or receptor modulation. While specific studies directly addressing this compound are scarce, insights can be drawn from related research on analogous structures.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including condensation, alkylation, and aromatization steps. For example, the synthesis of similar furan-2-ylacetamide derivatives involves palladium-catalyzed oxidative aminocarbonylation and subsequent chemical transformations (Gabriele et al., 2006). These processes highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

Structural elucidation of closely related compounds is commonly achieved through various spectroscopic techniques, including NMR, MASS Spectra, and IR Spectra. These techniques allow for a detailed understanding of the molecular geometry, functional groups, and electronic structure of the compound (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions with biological macromolecules, influenced by the presence of functional groups such as the furan ring and the acetamide moiety. These interactions are critical in mediating pharmacological effects.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the pharmacokinetic profile of the compound. These properties are determined through experimental evaluations and are essential for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are crucial for the compound's biological activity and stability. For instance, the pKa values of similar acetamide derivatives have been determined to understand their behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Pharmacological Potential and Therapeutic Applications

Research on compounds with structural similarities to N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide has demonstrated significant pharmacological potential. For instance, derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been explored as glutaminase inhibitors, presenting an opportunity to improve aqueous solubility and retain potency for the attenuation of tumor growth in vitro and in mouse xenograft models (Shukla et al., 2012). Such findings underscore the relevance of these compounds in cancer research, offering a foundation for further investigation into related structures for therapeutic applications.

Antimicrobial and Antifungal Activities

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for antimicrobial applications reveals the antimicrobial potential of such structures (Darwish et al., 2014). These studies highlight the versatility of related chemical frameworks in addressing microbial resistance, paving the way for the development of novel antimicrobial agents.

Anticonvulsant Activities

Explorations into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have identified compounds that afford excellent protection against seizures in animal models, rivaling the efficacy of phenytoin (Kohn et al., 1993). This suggests potential research avenues for N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide and similar compounds in the development of anticonvulsant therapies.

Anti-inflammatory and Analgesic Properties

Studies on pyrolin derivatives, including those bearing furan and imidazole rings, have demonstrated anti-exudative properties, with some compounds exceeding the efficacy of reference drugs in animal models (Chalenko et al., 2019). This indicates the potential of such chemical structures in creating more effective and less toxic analgesic and anti-inflammatory medications.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13(23)20-14-4-6-15(7-5-14)21-17(24)12-26-18-19-8-9-22(18)11-16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWHUMAWZRVITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

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